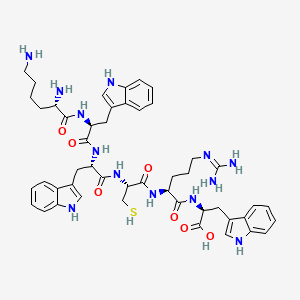

L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Tryptophan, L-Lysyl-L-Tryptophyl-L-Tryptophyl-L-Cysteinyl-L-Arginyl- ist ein komplexes Peptid, das aus mehreren Aminosäuren besteht, darunter L-Tryptophan, L-Lysin, L-Cystein und L-Arginin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Tryptophan, L-Lysyl-L-Tryptophyl-L-Tryptophyl-L-Cysteinyl-L-Arginyl- erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst folgende Schritte:

Anbindung der ersten Aminosäure: Die erste Aminosäure, die am N-Terminus geschützt ist, wird an das Harz gebunden.

Entschützung: Die Schutzgruppe wird entfernt, um die Aminogruppe freizulegen.

Kupplung: Die nächste geschützte Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung und Entschützung: Das vollständige Peptid wird vom Harz abgespalten, und alle Schutzgruppen werden entfernt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie L-Tryptophan, L-Lysyl-L-Tryptophyl-L-Tryptophyl-L-Cysteinyl-L-Arginyl- erfolgt häufig unter Verwendung automatisierter Peptidsynthesizer, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen, wodurch eine hohe Ausbeute und Reinheit des Endprodukts gewährleistet wird. Darüber hinaus ermöglichen Fortschritte in der rekombinanten DNA-Technologie die Produktion von Peptiden in mikrobiellen Systemen wie Escherichia coli durch gentechnische Verfahren .

Chemische Reaktionsanalyse

Reaktionstypen

L-Tryptophan, L-Lysyl-L-Tryptophyl-L-Tryptophyl-L-Cysteinyl-L-Arginyl- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Cysteinrest kann oxidiert werden, um Disulfidbrücken zu bilden, die die Peptidstruktur stabilisieren können.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren durch site-directed Mutagenesis substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Jod können zur Oxidation von Cysteinresten verwendet werden.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol sind gängige Reduktionsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Peptide mit veränderten Strukturen oder Funktionalitäten, die verwendet werden können, um die Auswirkungen bestimmter Aminosäurereste auf die Peptidaktivität und -stabilität zu untersuchen .

Wissenschaftliche Forschungsanwendungen

L-Tryptophan, L-Lysyl-L-Tryptophyl-L-Tryptophyl-L-Cysteinyl-L-Arginyl- hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifizierungsmethoden.

Biologie: Eingesetzt in Studien zu Protein-Protein-Wechselwirkungen und Enzym-Substrat-Spezifität.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, wie z. B. antimikrobielle Aktivität und Immunmodulation.

Industrie: Verwendung bei der Entwicklung von Peptid-basierten Materialien und Biosensoren.

Wirkmechanismus

Der Wirkmechanismus von L-Tryptophan, L-Lysyl-L-Tryptophyl-L-Tryptophyl-L-Cysteinyl-L-Arginyl- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Peptid kann an diese Zielstrukturen durch Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und elektrostatische Kräfte binden. Diese Bindung kann die Aktivität der Zielmoleküle modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann beispielsweise das Vorhandensein von L-Tryptophanresten die Serotonin-Synthese beeinflussen, während L-Cysteinreste den Redox-Haushalt beeinflussen können .

Analyse Chemischer Reaktionen

Types of Reactions

L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.

Reduction: Disulfide bonds can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Major Products

The major products formed from these reactions include peptides with altered structures or functionalities, which can be used to study the effects of specific amino acid residues on peptide activity and stability .

Wissenschaftliche Forschungsanwendungen

L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- has numerous applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity and immune modulation.

Industry: Utilized in the development of peptide-based materials and biosensors.

Wirkmechanismus

The mechanism of action of L-Tryptophan, L-lysyl-L-tryptophyl-L-tryptophyl-L-cysteinyl-L-arginyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects. For example, the presence of L-tryptophan residues can influence serotonin synthesis, while L-cysteine residues can affect redox balance .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Lysyl-L-Tryptophyl-L-Lysin: Ein Tripeptid mit ähnlicher Aminosäurezusammensetzung, jedoch ohne Cystein- und Argininreste.

L-Tryptophyl-L-Cysteinyl-L-Arginyl: Ein Tripeptid, das Cystein und Arginin enthält, aber keine Lysin- und zusätzliche Tryptophanreste.

Einzigartigkeit

L-Tryptophan, L-Lysyl-L-Tryptophyl-L-Tryptophyl-L-Cysteinyl-L-Arginyl- ist aufgrund seiner spezifischen Sequenz und Kombination von Aminosäuren einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleihen. Das Vorhandensein mehrerer L-Tryptophanreste kann seine Interaktion mit aromatischen Aminosäure-bindenden Proteinen verstärken, während die Einbindung von L-Cystein redox-sensitive Modifikationen ermöglicht .

Eigenschaften

CAS-Nummer |

292148-25-5 |

|---|---|

Molekularformel |

C48H61N13O7S |

Molekulargewicht |

964.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C48H61N13O7S/c49-18-8-7-13-33(50)42(62)58-38(20-27-23-54-34-14-4-1-10-30(27)34)44(64)59-39(21-28-24-55-35-15-5-2-11-31(28)35)45(65)61-41(26-69)46(66)57-37(17-9-19-53-48(51)52)43(63)60-40(47(67)68)22-29-25-56-36-16-6-3-12-32(29)36/h1-6,10-12,14-16,23-25,33,37-41,54-56,69H,7-9,13,17-22,26,49-50H2,(H,57,66)(H,58,62)(H,59,64)(H,60,63)(H,61,65)(H,67,68)(H4,51,52,53)/t33-,37-,38-,39-,40-,41-/m0/s1 |

InChI-Schlüssel |

TXANJILOIVHDQG-ONMKOUKZSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)

![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)

![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)

![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)

![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)